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molecular formula C12H19NO3Si B8026947 tert-Butyldimethyl(4-nitrophenoxy)silane

tert-Butyldimethyl(4-nitrophenoxy)silane

Cat. No. B8026947
M. Wt: 253.37 g/mol
InChI Key: AQPYYGDGBSMJJI-UHFFFAOYSA-N
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Patent
US05889026

Procedure details

tert-Butyl-dimethyl-(4-nitro-phenoxy)-silane (7.3 g, 2.9 mmol) was dissolved in MeOH (75 ml) and hydrogenated in the presence of Pd on C (10%, E 101 N/D) at room temperature and atmospheric pressure for 1 hour. The catalyst was filtered and the solvent was evaporated to provide 4-(tert-Butyl-dimethyl-silanyloxy)-phenylamine (6.4 g, 99%) as light yellow oil, MS: m/e=223 (M+).
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:17])([CH3:16])[O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([Si:5]([CH3:17])([CH3:16])[O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)[N+](=O)[O-])(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 987.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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